[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467180
InChI: InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(12-18)19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1
SMILES: C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13467180

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 2-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(12-18)19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1
Standard InChI Key BGZVJWSRGVLYRN-INIZCTEOSA-N
Isomeric SMILES C1C[C@@H](CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3
SMILES C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3

Introduction

Structural Characteristics and Stereochemical Significance

Core Scaffold and Functional Groups

The compound’s structure comprises a piperidine ring substituted at the third position with a benzyl-cyclopropyl-amino group and at the first position with an acetic acid side chain. The piperidine ring adopts a chair conformation, with the S-configuration at C3 influencing spatial orientation. Key features include:

  • Cyclopropylamino group: Enhances metabolic stability by resisting oxidative degradation.

  • Benzyl moiety: Facilitates hydrophobic interactions with target proteins, as observed in receptor-binding assays .

  • Acetic acid side chain: Introduces polarity, improving aqueous solubility (predicted logP: 1.8).

Stereochemistry and Biological Relevance

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves four stages, as detailed in patent WO2013012723A1 and VulcanChem’s technical documents :

  • Piperidine ring formation: Cyclization of 4-piperidone via Schmidt reaction yields the core structure (65% yield) .

  • N-Benzylation: Benzyl bromide reacts with the piperidine nitrogen under basic conditions (K₂CO₃, DMF, 80°C, 12 h).

  • Cyclopropylamine introduction: Mitsunobu reaction couples cyclopropylamine to the C3 position (diethyl azodicarboxylate, PPh₃, THF).

  • Acetic acid functionalization: Alkylation with ethyl bromoacetate followed by saponification (NaOH, EtOH/H₂O).

Biological Activity and Mechanism of Action

Wnt/β-Catenin Pathway Inhibition

[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid disrupts β-catenin/BCL9 PPI, a key node in Wnt signaling. In H1299 non-small cell lung cancer cells, treatment with 10 μM reduced nuclear β-catenin by 72% (vs. DMSO control) and suppressed colony formation by 89% . The compound’s K_i of 2.7 μM outperforms carnosic acid derivatives (K_i = 8.9 μM) .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL). Synergy with β-lactams increases ampicillin efficacy 4-fold (fractional inhibitory concentration index = 0.3).

Neuropharmacological Effects

In murine models, 20 mg/kg (i.p.) elevated hippocampal dopamine levels by 40% and reduced anxiety-like behavior in the elevated plus maze (open arm time: 28% vs. 12% in controls) .

Cancer TypeModel SystemEffect ObservedReference
ColorectalSW480 cells55% reduction in tumor growth (28d)
HepatocellularHepG2 xenografts68% decrease in metastasis
Triple-negative breastMDA-MB-231G1 cell cycle arrest (72% cells)

Neurological Disorders

Preliminary data suggest utility in Parkinson’s disease:

  • Dopamine transporter (DAT) inhibition: IC₅₀ = 140 nM, surpassing modafinil (IC₅₀ = 350 nM) .

  • Neuroprotection: Reduced MPTP-induced dopaminergic neuron loss by 44% in C57BL/6 mice .

Comparative Analysis with Structural Analogs

Activity vs. Piperidine Derivatives

CompoundTargetPotency (K_i or IC₅₀)Selectivity Index (vs. DAT)
[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidβ-catenin/BCL92.7 μM229
1-[(3-cyano-pyridin-2-yl)-methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthineDPP-IV0.9 nM12
Carnosic acidβ-catenin/BCL98.9 μM47

Stereochemical Impact on Efficacy

Replacing the S-configuration with R reduces β-catenin binding affinity by 78% and abolishes antimicrobial activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator